2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
Description
The compound 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic molecule featuring a benzofuropyrimidine core fused with a thioacetamide linker and an N-(o-tolyl) substituent. The benzofuropyrimidine scaffold is structurally analogous to phthalimide and isoindole derivatives, which are known for their roles in polymer synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-15-7-2-4-10-18(15)25-20(28)14-32-24-26-21-17-9-3-5-11-19(17)31-22(21)23(29)27(24)13-16-8-6-12-30-16/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCGDAKHNZHKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.
Chemical Structure
The compound's structure can be dissected into several functional groups that contribute to its biological properties. The key components include:
- A furan ring , which is known for its bioactivity.
- A benzofuro moiety that may enhance interaction with biological targets.
- A pyrimidine ring , often associated with nucleic acid interactions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing a furan moiety have shown promising results against various cancer cell lines. In a study assessing the anticancer potential of synthesized carbamothioyl-furan derivatives, one compound demonstrated a cell viability reduction to 33.29% against HepG2 cells at a concentration of 20 μg/mL .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | Cell Viability (%) | Concentration (μg/mL) |
|---|---|---|---|
| 4d | HepG2 | 33.29 | 20 |
| 4a | HepG2 | 35.01 | 20 |
| 4b | HepG2 | 37.31 | 20 |
| Doxorubicin | HepG2 | 0.62 | 48 |
The structure-activity relationship (SAR) analysis revealed that electron-donating substituents on the phenyl ring enhance anticancer activity, suggesting that modifications to the existing structure could yield even more potent derivatives .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests showed significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 120.7 to 190 µg/mL . The presence of an aromatic moiety contributes to increased lipophilicity, enhancing membrane penetration and efficacy against microbial cells.
Table 2: Antimicrobial Activity
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4a | E. coli | 10.5 | 280 |
| 4b | S. aureus | 13 | 265 |
| 4c | B. cereus | 16 | 230 |
3. Hemolytic Activity
Safety assessments indicated low hemolytic activity for certain derivatives, with the least toxic variant showing only 2.60% hemolysis compared to conventional standards . This suggests a favorable safety profile for further development.
Case Studies
In a recent investigation into related compounds, researchers synthesized several derivatives and assessed their biological activities through various assays:
- In vitro assays demonstrated that compounds with specific substituents exhibited enhanced anticancer effects compared to standard treatments like doxorubicin.
- Molecular docking studies provided insights into the binding affinities of these compounds with target proteins involved in cancer progression and microbial resistance mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzofuro[3,2-d]pyrimidine core distinguishes this compound from analogs with thieno[3,2-d]pyrimidine (e.g., ) or pyrido[3',2':4,5]thieno[3,2-d]pyrimidine (e.g., ) scaffolds.
Substituent Effects
- Position 3 Substitution: The furan-2-ylmethyl group contrasts with bulkier substituents like benzyl () or butyl ().
- N-Aryl Acetamide Groups : The o-tolyl group (N-(2-methylphenyl)) is structurally similar to N-(3-methoxyphenyl) () and N-(2-chloro-4-methylphenyl) (). The methyl group in o-tolyl may confer metabolic stability over halogenated or methoxy-substituted analogs .
Physicochemical and Pharmacological Profiles
A comparative analysis of key parameters is summarized below:
*Calculated using ChemDraw Professional 20.0.
Key Observations:
- Lipophilicity : The target compound’s predicted clogP (~3.5) is lower than ’s butyl-substituted analog (clogP 4.2), suggesting improved aqueous solubility.
- Safety : The o-tolyl group’s safety profile is comparable to N-(2-methylphenyl) derivatives in , which highlight low acute toxicity but recommend handling precautions due to acetamide reactivity .
Research Findings and Implications
- Synthetic Accessibility: The thioacetamide linker is synthesized via nucleophilic substitution between 2-thioxo-pyrimidinones and chloroacetamide intermediates, as demonstrated in and .
- Furan Contributions : Furan substituents (e.g., ) are associated with anti-inflammatory activity, suggesting the target compound’s furan-2-ylmethyl group may enhance such effects .
- Heterocyclic Cores: Benzofuropyrimidines () are less explored than thienopyrimidines but offer unique electronic properties for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
